molecular formula C15H16ClN5O2 B11039323 N-(3-chloro-2-methylphenyl)-2-(2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide

N-(3-chloro-2-methylphenyl)-2-(2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide

Cat. No.: B11039323
M. Wt: 333.77 g/mol
InChI Key: GYSFDKSUHREKPP-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a triazolopyrimidine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. For instance, starting from a hydrazine derivative and an appropriate diketone, the triazolopyrimidine core can be synthesized under acidic or basic conditions.

    Acylation Reaction: The triazolopyrimidine core is then acylated with an acyl chloride or anhydride to introduce the acetamide group.

    Substitution Reaction: Finally, the chloro-substituted phenyl group is introduced through a nucleophilic substitution reaction, often using a chloro-substituted aniline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process might also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the triazolopyrimidine ring, potentially converting it to an alcohol.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(3-chloro-2-methylphenyl)-2-(2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-2-(2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide
  • N-(3-chloro-2-methylphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide
  • N-(3-chloro-2-methylphenyl)-2-(2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological profiles and enhanced potency in certain applications.

Properties

Molecular Formula

C15H16ClN5O2

Molecular Weight

333.77 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2-methyl-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide

InChI

InChI=1S/C15H16ClN5O2/c1-8-11(16)4-3-5-12(8)18-13(22)6-10-7-21-15(19-14(10)23)17-9(2)20-21/h3-5,10H,6-7H2,1-2H3,(H,18,22)(H,17,19,20,23)

InChI Key

GYSFDKSUHREKPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2CN3C(=NC(=N3)C)NC2=O

Origin of Product

United States

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